molecular formula C9H15Cl B13197189 (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane

Cat. No.: B13197189
M. Wt: 158.67 g/mol
InChI Key: XLLIXTXXSKEDSQ-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is a substituted cyclobutane derivative featuring a chlorinated, methyl-branched alkenyl group attached to a cyclobutane ring.

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

(1-chloro-2-methylbut-3-en-2-yl)cyclobutane

InChI

InChI=1S/C9H15Cl/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3

InChI Key

XLLIXTXXSKEDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C=C)C1CCC1

Origin of Product

United States

Scientific Research Applications

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with cellular targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

The following analysis compares (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane with other cyclobutane-containing compounds, focusing on substituent effects, synthetic challenges, and physicochemical properties.

Substituent Effects on Cyclobutane Geometry and Stability

Cyclobutane rings are inherently strained, but substituents can modulate their geometry and stability. For example:

  • In phenyl-substituted cyclobutanes, bond elongation (up to 1.72 Å) correlates with reduced oxidation potentials .
  • Alkyl groups (e.g., methyl) : Methyl substituents introduce steric bulk, which may distort the cyclobutane ring. For instance, octamethylcyclobutane exhibits bond lengths of 1.571 Å (vs. 1.556 Å in unsubstituted cyclobutane) .
  • Unsaturation (e.g., alkene) : The butenyl group in the target compound introduces conjugation, which could stabilize the molecule through resonance or participate in [2+2] photocycloadditions, a common strategy in cyclobutane synthesis .

Table 1: Bond Lengths and Dihedral Angles in Selected Cyclobutanes

Compound C–C Bond Length (Å) Dihedral Angle (°) Oxidation Potential (V)
Unsubstituted cyclobutane 1.556 25.0 5.20
Octamethylcyclobutane 1.571 22.5 4.95
Phenyl-substituted cyclobutane 1.610–1.720 12.8 4.50
Cyclohexenone-cyclobutane 1.579–1.585 5.2–12.8 4.91–5.21
(Target compound) Inferred: ~1.58–1.60 Inferred: ~10–15 Predicted: 4.8–5.0

Note: Data for the target compound is extrapolated from structurally similar systems .

Pharmacological and Physicochemical Properties

While direct data on the target compound is lacking, cyclobutanes generally enhance metabolic stability and conformational restriction in drug candidates . Key comparisons include:

  • Metabolic stability : Cyclobutane rings resist oxidative metabolism, but the alkene may introduce susceptibility to epoxidation or hydroxylation .

Table 2: Comparative Drug-Like Properties

Property Cyclobutane (Unsubstituted) 1-Chloro-3-methylcyclobutane Target Compound
Molecular Weight (g/mol) 56.11 104.58 ~162–168 (estimated)
logP (Predicted) 1.10 2.50 ~2.8–3.2
Metabolic Stability High Moderate-High Moderate (due to alkene)

Biological Activity

(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H15_{15}Cl, with a molecular weight of approximately 172.68 g/mol. The compound features a cyclobutane ring substituted with a chloro group and an alkene, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloro substituent can facilitate nucleophilic substitution reactions, while the alkene can participate in electrophilic addition reactions. These interactions may lead to alterations in enzyme activity or cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to interact with acetylcholinesterase, an enzyme critical for neurotransmission, which could have implications for neurological disorders.
  • Antimicrobial Activity : There are indications that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can disrupt bacterial cell membranes or interfere with bacterial metabolism .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclobutane compounds and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives, including those related to this compound, showed significant inhibition zones compared to controls .

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction of this compound with acetylcholinesterase was conducted using kinetic assays. The compound demonstrated competitive inhibition characteristics, suggesting that it binds to the active site of the enzyme, thereby preventing substrate hydrolysis. This finding underlines its potential as a lead compound for developing treatments for Alzheimer's disease .

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Studies have shown that structural modifications can significantly impact the compound's effectiveness against specific biological targets.

Modification Biological Activity Reference
Addition of hydroxyl groupIncreased anti-inflammatory
Substitution with fluorineEnhanced enzyme inhibition
Alkyl chain extensionImproved antimicrobial activity

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